molecular formula C21H26O6 B099485 Methyl 2,3-di-O-benzylhexopyranoside CAS No. 17791-36-5

Methyl 2,3-di-O-benzylhexopyranoside

Cat. No. B099485
CAS RN: 17791-36-5
M. Wt: 374.4 g/mol
InChI Key: AOHYQGVMTDLXSL-UHFFFAOYSA-N
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Description

Methyl 2,3-di-O-benzylhexopyranoside is a derivative of hexopyranoside, which is a class of compounds characterized by a six-membered ring structure containing oxygen, akin to the pyranose form of glucose. The compound is modified by the addition of benzyl groups at the 2 and 3 positions of the hexopyranoside ring. This modification can significantly alter the physical and chemical properties of the molecule, making it a subject of interest in synthetic organic chemistry, particularly in the synthesis of complex molecules and the study of carbohydrate chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through regiospecific benzylation reactions. For instance, the regiospecific benzylation of methyl α-D-xylopyranoside with benzyl chloride and sodium hydride can produce methyl 2,4-di-O-benzyl-α-D-xylopyranoside, along with by-products such as methyl 2,3- and 3,4-di-O-benzyl-α-D-xylopyranosides . Additionally, the synthesis of related compounds, such as methyl 2-O-benzyl-6-deoxy-3-C-methyl-α-D-mannopyranoside, involves multiple steps starting from methyl 2,3-anhydro-4,6-O-benzylidene-α-D-allo-pyranoside and includes key steps like stereoselective cis-hydroxylation .

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various spectroscopic methods, including NMR spectroscopy, and in some cases, X-ray crystallography. For example, the crystal structure of a related phosphinyl derivative of methyl 4,6-O-benzylidene-2-deoxy-α-d-altropyranoside revealed that both the benzylidene and pyranose rings adopt chair conformations, with specific bond angles and lengths detailed in the analysis .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions. For instance, methyl 4,6-O-benzylidene-2,3-dideoxy-2-phenylazo-β-d-erythro-hex-2-enopyranoside can undergo addition reactions with different nucleophiles, and the stereochemistry of these reactions has been studied . Moreover, reactions with dimethylsulphoxonium methylide have been explored, leading to the addition of a methylene group to the carbon-carbon double bond of the azoalkene system .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by the protective benzyl groups and the configuration of the hexopyranoside ring. These modifications can affect solubility, reactivity, and the overall stability of the molecule. The introduction of benzyl groups can also protect the molecule from unwanted side reactions during synthesis, making it a valuable intermediate in the preparation of more complex structures 10.

Scientific Research Applications

Xylan Derivatives and Applications

Xylan, a polysaccharide, is the focus of significant research due to its potential in forming biopolymer ethers and esters with specific properties. The modification of xylan, possibly involving similar chemical structures to methyl 2,3-di-O-benzylhexopyranoside, has been explored for creating new materials with varied applications. For instance, xylan esters have been synthesized with potential uses in drug delivery, showcasing the breadth of research in this domain (Petzold-Welcke et al., 2014).

Chromones as Radical Scavengers

Chromones, related to benzopyran derivatives, have been extensively studied for their antioxidant properties, which are crucial in neutralizing active oxygen species and free radicals that can lead to cell impairment. These compounds, including modifications like methylation or glycosylation, demonstrate significant potential in therapeutic applications, particularly due to their radical scavenging activity (Yadav et al., 2014).

Methyl-2-formyl Benzoate and Its Applications

Methyl-2-formyl benzoate, another compound related to benzopyran derivatives, is a versatile precursor in the synthesis of bioactive molecules with a range of pharmacological activities. Its role in organic synthesis highlights the importance of such compounds in developing new therapeutic agents (Farooq & Ngaini, 2019).

Osthole and Its Pharmacological Properties

Osthole, derived from natural products, is related to the benzopyran structure and exhibits a wide array of pharmacological activities. The study of such compounds, including their synthesis and biological effects, is crucial in developing alternative medicines with multiple therapeutic targets (Zhang et al., 2015).

Mechanism of Action

Target of Action

Methyl 2,3-di-O-benzylhexopyranoside is a complex organic compound that interacts with several targets. The primary targets of this compound are endoglucanases . Endoglucanases are enzymes that catalyze the hydrolysis of 1,4-beta-D-glycosidic linkages in cellulose, hemicellulose, lichenin, and cereal beta-D-glucans .

Mode of Action

The compound’s interaction with its targets involves binding to the active sites of the endoglucanases . This binding can inhibit the activity of the enzymes, leading to changes in the breakdown of complex carbohydrates .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in carbohydrate metabolism . By inhibiting endoglucanases, the compound can disrupt the breakdown of complex carbohydrates, affecting energy production and other downstream effects .

Pharmacokinetics

Like other similar compounds, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with endoglucanases . By inhibiting these enzymes, the compound can affect the breakdown of complex carbohydrates, potentially influencing cellular energy production and other metabolic processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds that can interact with this compound or its targets

properties

IUPAC Name

2-(hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O6/c1-24-21-20(26-14-16-10-6-3-7-11-16)19(18(23)17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHYQGVMTDLXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293789
Record name Methyl 2,3-di-O-benzylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17791-36-5, 33164-03-3
Record name NSC170185
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170185
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC92309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3-di-O-benzylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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